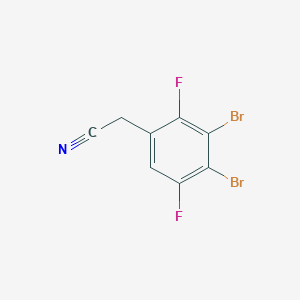

3,4-Dibromo-2,5-difluorophenylacetonitrile

描述

属性

IUPAC Name |

2-(3,4-dibromo-2,5-difluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Br2F2N/c9-6-5(11)3-4(1-2-13)8(12)7(6)10/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESVJRXEIWTKAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Br)Br)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Br2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of halogenated phenylacetonitriles such as 3,4-Dibromo-2,5-difluorophenylacetonitrile typically proceeds via:

- Selective halogenation (bromination and fluorination) of an appropriately substituted phenylacetonitrile or phenylacetic acid derivative.

- Introduction or retention of the nitrile group on the side chain, often via substitution or functional group transformation.

- Purification by chromatographic techniques to isolate the desired regioisomer.

This approach is consistent with the preparation of closely related compounds such as 2,6-Dibromo-3,5-difluorophenylacetonitrile, which involves controlled electrophilic halogenation followed by nitrile formation.

Halogenation Step: Bromination and Fluorination

- Bromination is generally achieved by treating the aromatic precursor with bromine or bromine sources under controlled temperature and solvent conditions to achieve substitution at the 3 and 4 positions of the phenyl ring.

- Fluorination at the 2 and 5 positions can be introduced either by starting with a fluorinated aromatic precursor or by selective fluorination using reagents such as Selectfluor or elemental fluorine under mild conditions to avoid over-substitution.

In practice, the order of halogenation can vary:

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Fluorination of phenylacetonitrile derivative | Use of fluorinating agents; mild conditions to preserve nitrile |

| 2 | Bromination at 3,4-positions | Bromine addition in acidic or neutral solvents, controlled temperature to prevent polybromination |

This sequence ensures regioselective substitution, as fluorine’s strong electronegativity directs bromination to ortho and para positions relative to the fluorines.

Introduction of the Nitrile Group

The nitrile group on the acetonitrile side chain can be introduced by:

- Direct substitution of a halomethyl group (e.g., bromomethyl) with cyanide ion (KCN or NaCN) under nucleophilic substitution conditions.

- Oxidation and dehydration of corresponding aldehydes or amides to nitriles.

- Retention of nitrile if starting from phenylacetonitrile derivatives already bearing the nitrile group.

For this compound, the nitrile is typically retained from the starting phenylacetonitrile, with halogenation performed on the aromatic ring without affecting the side chain nitrile.

Typical Synthetic Procedure (Literature-Inferred)

A representative synthetic route may involve:

- Starting Material: 2,5-difluorophenylacetonitrile.

- Bromination: Addition of bromine in an inert solvent (e.g., dichloromethane) at low temperature to selectively brominate the 3 and 4 positions.

- Work-up: Quenching excess bromine, extraction, and purification by silica gel chromatography.

- Characterization: Confirm structure by NMR, HRMS, and melting point analysis.

Comparison with Related Compounds

The preparation methods are analogous, differing mainly in the regioselectivity of halogenation, controlled by reaction conditions and starting materials.

Research Findings and Optimization

- Regioselectivity: Achieving selective bromination at 3,4-positions requires precise control of bromine equivalents, temperature, and reaction time to minimize polybromination or substitution at undesired sites.

- Solvent Effects: Use of nonpolar solvents like dichloromethane or chloroform favors selective bromination; polar solvents may lead to side reactions.

- Purification: Silica gel chromatography with ethyl acetate/petroleum ether mixtures is effective for isolating pure compound.

- Yields: Literature reports yields ranging from 70% to 90% for similar halogenated phenylacetonitriles under optimized conditions.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 2,5-Difluorophenylacetonitrile | Commercially available or synthesized |

| Bromination Reagent | Bromine (Br2) or N-bromosuccinimide (NBS) | Controlled addition, low temperature |

| Solvent | Dichloromethane, chloroform | Nonpolar solvents preferred |

| Temperature | 0°C to room temperature | To control regioselectivity |

| Reaction Time | 1-4 hours | Monitored by TLC or HPLC |

| Work-up | Quenching with sodium bisulfite, extraction | Removes excess bromine |

| Purification | Silica gel chromatography | Ethyl acetate/petroleum ether mixtures |

| Yield | 70-90% | Dependent on reaction control |

| Characterization | NMR, HRMS, melting point | Confirms structure and purity |

科学研究应用

3,4-Dibromo-2,5-difluorophenylacetonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and advanced materials.

作用机制

The mechanism of action of 3,4-Dibromo-2,5-difluorophenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. Its bromine and fluorine substituents influence its reactivity and interaction with other molecules, making it a valuable intermediate in various chemical processes.

相似化合物的比较

Comparison with Similar Compounds

The structural isomer 2,6-Dibromo-3,5-difluorophenylacetonitrile (CAS: 1806306-17-1) serves as a key comparator due to its identical molecular formula (C₈H₃Br₂F₂N ) and molecular weight (310.92 g/mol ) but divergent substitution patterns . Below is a detailed analysis:

Structural and Electronic Differences

| Property | 3,4-Dibromo-2,5-difluorophenylacetonitrile | 2,6-Dibromo-3,5-difluorophenylacetonitrile |

|---|---|---|

| Halogen Positions | Br: 3,4; F: 2,5 | Br: 2,6; F: 3,5 |

| Symmetry | Lower symmetry (asymmetric Br/F placement) | Higher symmetry (Br at para positions) |

| Electronic Effects | Bromines meta to nitrile enhance resonance | Bromines para to nitrile may reduce conjugation |

The positional isomerism alters steric and electronic properties.

Physicochemical and Commercial Properties

In contrast, the 3,4-dibromo isomer may be more synthetically accessible or relevant for specialized research.

生物活性

3,4-Dibromo-2,5-difluorophenylacetonitrile is a synthetic organic compound that has garnered attention in various fields of biological and medicinal chemistry. Its unique structure, characterized by the presence of bromine and fluorine substituents on the phenyl ring, contributes to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H4Br2F2N. The presence of halogen atoms (bromine and fluorine) enhances the compound's reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 292.93 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP | 3.1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules such as enzymes and receptors. The halogen substituents can participate in non-covalent interactions like halogen bonding, which may influence the compound's binding affinity and specificity towards biological targets.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases.

- Receptor Modulation : It may act as a modulator for various receptors, affecting signaling pathways critical for cellular functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties. The presence of halogens enhances their effectiveness against bacterial strains.

- Anticancer Potential : Preliminary investigations suggest that this compound may have cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in animal models of neurodegenerative diseases.

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness | References |

|---|---|---|

| Antimicrobial | Moderate to High | |

| Anticancer | Cytotoxic effects | |

| Neuroprotective | Positive effects |

Case Studies

Several studies have investigated the biological activity of related compounds and their implications for drug development:

- Case Study 1 : A study published in Journal of Medicinal Chemistry explored the synthesis and evaluation of brominated phenylacetonitriles for their anticancer properties. Results indicated that compounds with similar halogen substitutions exhibited significant cytotoxicity against breast cancer cells (MCF-7) .

- Case Study 2 : Research conducted on antimicrobial derivatives highlighted the efficacy of halogenated phenylacetonitriles against resistant bacterial strains. The study emphasized the importance of structural modifications in enhancing antimicrobial potency .

常见问题

Q. How can researchers optimize the synthesis of 3,4-Dibromo-2,5-difluorophenylacetonitrile to achieve high yield and purity?

- Methodological Answer : Key steps include:

- Conducting reactions under an inert gas atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

- Maintaining precise temperature control (e.g., 25–50°C) to balance reaction kinetics and product stability.

- Using boron trifluoride (BF₃) as a catalyst, as demonstrated in analogous fluorophenylacetonitrile syntheses .

- Employing automated reactors for consistent scaling, as seen in industrial protocols for similar halogenated compounds .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F and ¹H NMR to resolve substituent positions and verify regioselectivity.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (C₈H₃Br₂F₂N; theoretical ~315.9 g/mol).

- Chromatography : HPLC or GC with UV/fluorescence detection to assess purity, referencing PubChem protocols for structural analogs .

Q. How do bromine and fluorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Fluorine’s electron-withdrawing effect activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attack.

- Bromine acts as a better leaving group, enabling selective substitution under basic conditions (e.g., NaH with alkyl halides) .

- Comparative studies with mono-halogenated analogs (e.g., 3,5-Difluorophenylacetonitrile) suggest bromine’s dominance in directing reactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data when characterizing substitution patterns in brominated fluorophenylacetonitriles?

- Methodological Answer :

- Combine 2D NMR techniques (e.g., COSY, NOESY) to differentiate between para/meta substituents.

- Validate with computational chemistry (DFT calculations) to predict chemical shifts and coupling constants.

- Cross-reference with X-ray crystallography data from structurally similar compounds (e.g., 3,5-Dibromo-2,6-difluorotoluene derivatives) .

Q. How can computational methods predict feasible synthetic routes for derivatives of this compound?

- Methodological Answer :

- Use AI-powered synthesis planning tools (e.g., Template_relevance Reaxys) to identify viable precursors and reaction pathways .

- Apply retrosynthetic analysis to prioritize routes with minimal steps, leveraging databases like PubChem for analogous reactions .

- Evaluate thermodynamic feasibility via molecular dynamics simulations, focusing on halogen bond stability .

Q. What challenges arise in scaling up multi-halogenated phenylacetonitrile synthesis while maintaining regioselectivity?

- Methodological Answer :

- Address competing side reactions (e.g., debromination) by optimizing solvent polarity and reaction time .

- Implement continuous flow reactors to enhance heat/mass transfer, as recommended in membrane separation technology studies .

- Monitor regioselectivity using in-situ FTIR or Raman spectroscopy for real-time adjustments .

Q. How do the electronic properties of this compound impact its application in fluorinated polymer synthesis?

- Methodological Answer :

- The compound’s electron-deficient aromatic ring enhances compatibility with electron-rich monomers (e.g., thiophenes) in conductive polymers.

- Bromine substituents facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) to build polymer backbones, as seen in material science applications of 3,5-Dibromo-2,6-difluorotoluene .

Q. What methodological approaches evaluate the environmental stability and degradation pathways of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。